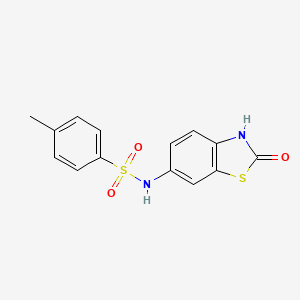![molecular formula C14H9N3 B7544186 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.
作用机制
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects by binding to specific receptors in the body. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have several biochemical and physiological effects. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been shown to have antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize and has good stability under normal laboratory conditions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is also highly fluorescent, making it an excellent probe for imaging biological systems. However, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively hydrophobic, which can limit its solubility in aqueous solutions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can also be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based fluorescent probes for imaging biological systems. Another potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine and its potential applications in various fields of scientific research.
合成方法
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The Sonogashira coupling reaction and Suzuki-Miyaura cross-coupling reaction are also effective methods for synthesizing 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine.
科学研究应用
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential applications in the field of materials science, including the development of organic electronic devices.
属性
IUPAC Name |
6-(2-phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-8-9-14-15-11-16-17(14)10-13/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORXEGIGLPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN3C(=NC=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)